Bexagliflozin

概要

説明

準備方法

合成経路: EGT1442の合成経路には、特定の化学反応が含まれます。残念ながら、詳細な合成経路は文献では容易に入手できません。

工業生産: EGT1442の大規模な工業生産方法に関する情報は限られています。通常、それは多段階の有機合成によって合成されます。

化学反応の分析

科学的研究の応用

Clinical Efficacy in Type 2 Diabetes Mellitus

Glycemic Control : Bexagliflozin has been shown to significantly reduce hemoglobin A1c (HbA1c) levels in patients with T2DM. In a meta-analysis involving multiple randomized controlled trials (RCTs), this compound demonstrated a mean difference of -0.45% in HbA1c compared to placebo, with a p-value < 0.00001 .

Weight Management : In addition to glycemic control, this compound also contributes to weight loss. Clinical studies report an average reduction in body weight of approximately 1.61 kg after treatment .

Blood Pressure Reduction : this compound has shown beneficial effects on systolic blood pressure, with reductions averaging around 3.8 mmHg compared to placebo .

Applications in Chronic Kidney Disease

This compound's role extends beyond diabetes management; it has shown promise in patients with T2DM and CKD. A phase 3 trial indicated that this compound significantly lowered HbA1c levels by 0.37% among patients with stage 3a/3b CKD . Furthermore, it reduced albuminuria by approximately 20.1%, which is crucial for kidney health .

Summary of Clinical Trials on this compound

| Study Type | Population | Intervention | Primary Outcomes | Key Findings |

|---|---|---|---|---|

| Phase 3 RCT | T2DM + CKD | This compound 20 mg vs. placebo | Change in HbA1c at 24 weeks | HbA1c reduction of 0.37%, weight loss of 1.61 kg |

| Phase 2 RCT | T2DM | This compound 20 mg vs. placebo | Change in HbA1c at 24 weeks | Significant reductions in HbA1c, body weight, and blood pressure |

| Meta-Analysis | Multiple RCTs | This compound vs. placebo | Various glycemic and extra-glycemic outcomes | Consistent reductions in HbA1c, body weight, and blood pressure |

Safety Profile

This compound has a favorable safety profile, comparable to placebo regarding serious adverse events. The most common non-serious adverse effects include urinary tract infections and genital mycotic infections . Importantly, the incidence of serious adverse events was lower in the this compound group compared to the placebo group .

作用機序

- EGT1442は腎臓の尿細管のSGLT2を阻害し、グルコースの再吸収を防ぎます。

- これは、尿中へのグルコース排泄量を増加させ、血糖値を低下させます。

- 分子標的には、SGLT2タンパク質自体と関連する輸送経路が含まれます。

類似の化合物との比較

独自の機能: EGT1442のSGLT2に対する選択性は、他のSGLT阻害剤とは一線を画しています。

類似の化合物: 他のSGLT阻害剤には、 , , および が含まれます。

類似化合物との比較

Unique Features: EGT1442’s selectivity for SGLT2 sets it apart from other SGLT inhibitors.

Similar Compounds: Other SGLT inhibitors include , , and .

生物活性

Bexagliflozin is a novel sodium-glucose cotransporter 2 (SGLT2) inhibitor developed for the management of type 2 diabetes mellitus (T2D). This compound has garnered attention due to its dual role in glycemic control and potential benefits for patients with chronic kidney disease (CKD). This article delves into the biological activity of this compound, examining its efficacy, safety, and overall impact on metabolic parameters based on diverse clinical studies.

This compound inhibits SGLT2, a protein responsible for glucose reabsorption in the kidneys. By blocking this transporter, this compound promotes the excretion of excess glucose through urine, thereby lowering blood glucose levels. Additionally, it has been suggested that SGLT2 inhibitors may confer renal protective effects, particularly in patients with diabetes and CKD.

Glycemic Control

Multiple clinical trials have established the efficacy of this compound in reducing hemoglobin A1c (HbA1c) levels in patients with T2D. A significant study involving 312 patients with stage 3a/3b CKD reported a reduction in HbA1c by 0.37% compared to placebo (P < 0.001) after 24 weeks of treatment . The results were stratified by CKD stage, showing reductions of 0.31% for stage 3a and 0.43% for stage 3b .

Table 1: Summary of Key Clinical Trials Involving this compound

| Study Identifier | Population | Duration | Primary Endpoint | HbA1c Reduction (%) | Additional Findings |

|---|---|---|---|---|---|

| NCT02390050 | T2D patients (n=292) | 12 weeks | HbA1c change | Not specified | Efficacy demonstrated vs placebo |

| NCT02715258 | T2D patients (n=207) | 24 weeks | HbA1c change | -0.37 | Significant reduction in body weight and SBP |

| NCT01377844 | T2D patients (n=288) | 96 weeks | HbA1c change | Not specified | Long-term efficacy assessed |

| NCT03259789 | T2D + Metformin (n=317) | 24 weeks | HbA1c change | Not specified | Non-inferiority to glimepiride |

Safety Profile

This compound has been generally well tolerated across various studies. Adverse events reported include urinary tract infections and genital mycotic infections, which are common among SGLT2 inhibitors . Importantly, the frequency of serious adverse events did not significantly differ from placebo groups.

Impact on Cardiovascular Outcomes

In high-risk populations with T2D, this compound demonstrated non-inferiority regarding major adverse cardiovascular events (MACE) compared to placebo . The incidence of MACE was observed at rates of 7.9% for this compound versus 10.1% for placebo, suggesting a favorable cardiovascular safety profile .

Additional Benefits

Beyond glycemic control, this compound has shown beneficial effects on other metabolic parameters:

- Body Weight : A mean reduction of approximately 1.61 kg was noted in patients treated with this compound compared to placebo (P < 0.001) .

- Systolic Blood Pressure : A reduction of about 3.8 mmHg was observed (P = 0.02) .

- Albuminuria : There was a geometric mean ratio reduction of albuminuria by 20.1% (P = 0.03), indicating potential renal protective effects .

Case Studies

Several case studies highlight the real-world application of this compound:

- Case Study A : A patient with poorly controlled T2D and stage 3 CKD experienced a reduction in HbA1c from 8.5% to 7.8% after initiating treatment with this compound over three months.

- Case Study B : Another patient reported significant weight loss and improved blood pressure control while on this compound, emphasizing its multifaceted benefits.

特性

IUPAC Name |

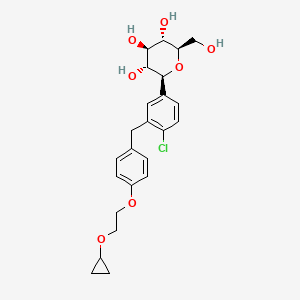

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-(2-cyclopropyloxyethoxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29ClO7/c25-19-8-3-15(24-23(29)22(28)21(27)20(13-26)32-24)12-16(19)11-14-1-4-17(5-2-14)30-9-10-31-18-6-7-18/h1-5,8,12,18,20-24,26-29H,6-7,9-11,13H2/t20-,21-,22+,23-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTCRKOKVYTVOLU-SJSRKZJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OCCOC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1OCCOC2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29ClO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1118567-05-7 | |

| Record name | Bexagliflozin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1118567057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bexagliflozin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12236 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BEXAGLIFLOZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EY00JF42FV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。